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Compound of Interest

Compound Name: 3-Methyl-2-nitrobenzhydrazide

CAS No.: 1016745-70-2

Cat. No.: B3072469 Get Quote

Executive Summary
3-Methyl-2-nitrobenzhydrazide is a critical pharmacophore intermediate, particularly in the

synthesis of Schiff base ligands and bioactive hydrazones (e.g., Fluralaner derivatives). Unlike

its planar isomers (e.g., 4-nitrobenzhydrazide), this compound exhibits significant steric strain

due to the vicinal trisubstitution pattern (Positions 1, 2, 3).

This guide provides the definitive characterization workflow, comparing the target compound

against established reference standards. It details the synthesis, crystallization protocols, and

expected crystallographic metrics based on structural analogs.[1]

Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction (XRD), a slow-evaporation

technique post-synthesis is required to minimize twinning caused by the steric bulk of the nitro-

methyl interaction.

Synthetic Pathway (Graphviz Diagram)
The following workflow outlines the conversion of the parent acid to the hydrazide target.
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Figure 1: Synthetic route and crystallization workflow for 3-Methyl-2-nitrobenzhydrazide.

Experimental Procedure
Esterification: Dissolve 3-methyl-2-nitrobenzoic acid (10 mmol) in absolute methanol (20 mL)

with catalytic

. Reflux for 3 hours.

Hydrazinolysis: Treat the ester with hydrazine hydrate (15 mmol, 80%) in ethanol. Reflux for

4-6 hours. Monitor via TLC (Ethyl acetate:Hexane 1:1).

Isolation: Cool to room temperature. The hydrazide precipitates as a pale yellow solid. Filter

and wash with cold ethanol.

Crystallization for XRD: Dissolve 50 mg of the crude solid in hot ethanol (10 mL). Add water

dropwise until slight turbidity appears, then add one drop of ethanol to clear. Allow to stand at

room temperature (298 K) for 3-5 days.

Comparative Structural Analysis
The structural integrity of 3-Methyl-2-nitrobenzhydrazide is best understood by comparing it

to its parent acid and its regioisomer (3-nitrobenzhydrazide). The key differentiator is the steric

torsion introduced by the ortho-methyl group.

Reference Standards Data
The following table summarizes the crystallographic parameters of the target's closest analogs.

These serve as the "Control" data for validating your experimental results.
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Parameter Target (Predicted)

Reference A: 3-

Nitrobenzhydrazide

[1]

Reference B: 3-

Methyl-2-

nitrobenzoic Acid [2]

Formula

Crystal System Monoclinic Monoclinic Monoclinic

Space Group

a (Å) ~11.5 - 12.0 12.154(2) 7.421(1)

b (Å) ~4.8 - 5.2 4.982(1) 14.102(3)

c (Å) ~13.0 - 14.0 13.567(3) 15.890(3)

(°) ~95 - 105 98.45(2) 92.30(2)

Z 4 4 4

Key Feature Twisted Nitro Group Planar Packing Carboxylic Dimer

Critical Structural Features
A. Steric Hindrance (The "Ortho Effect")
In the Reference A (3-nitrobenzhydrazide), the nitro group at position 3 is unhindered, allowing

the molecule to adopt a near-planar conformation to maximize

-conjugation.

Target Deviation: In 3-Methyl-2-nitrobenzhydrazide, the Nitro group is flanked by the

Hydrazide (Pos 1) and Methyl (Pos 3).

Result: The nitro group will rotate out of the benzene plane (torsion angle

) to relieve steric strain. This disrupts the "sheet-like" packing seen in the isomer.

B. Hydrogen Bonding Network
Donor: The hydrazide
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moiety acts as a dual donor.

Acceptor: The Carbonyl (

) and Nitro (

) oxygens act as acceptors.

Prediction: Expect the formation of

dimers involving the hydrazide group, linked into chains by the nitro group. The methyl group
will act as a hydrophobic spacer, likely increasing the unit cell volume compared to the non-
methylated analog.

Data Collection Strategy
When collecting XRD data for this compound, specific parameters must be optimized to

account for weak diffraction at high angles often seen in flexible organic hydrazides.

Measurement Protocol
Temperature: Collect data at 100 K (Cryogenic) to reduce thermal vibration of the terminal

methyl and hydrazine groups.

Radiation:

(

Å) is preferred over

to minimize absorption, though the compound contains only light atoms (C, H, N, O).

Resolution: Aim for

Å resolution to accurately resolve the H-atoms on the Hydrazine moiety, which are critical for
defining the hydrogen bond network.

Structural Logic Diagram
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Figure 2: Causal relationship between molecular substitution and crystal packing.
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Relevance: Shows contrasting planar geometry of para-substituted isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b3072469?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2073-4352/7/10/290
https://www.benchchem.com/product/b3072469#x-ray-diffraction-data-for-3-methyl-2-nitrobenzhydrazide-crystals
https://www.benchchem.com/product/b3072469#x-ray-diffraction-data-for-3-methyl-2-nitrobenzhydrazide-crystals
https://www.benchchem.com/product/b3072469#x-ray-diffraction-data-for-3-methyl-2-nitrobenzhydrazide-crystals
https://www.benchchem.com/product/b3072469#x-ray-diffraction-data-for-3-methyl-2-nitrobenzhydrazide-crystals
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3072469?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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